Zeylenol
CAS No.: 78804-17-8
Cat. No.: VC21345078
Molecular Formula: C21H20O7
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78804-17-8 |
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Molecular Formula | C21H20O7 |
Molecular Weight | 384.4 g/mol |
IUPAC Name | [(1R,2S,5R,6S)-5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl]methyl benzoate |
Standard InChI | InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18+,21-/m1/s1 |
Standard InChI Key | AWCUZBLYCWUTRL-OEMYIYORSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O |
Chemical Structure and Properties
Molecular Structure
Zeylenol (C21H20O7) is characterized by a cyclohexene backbone with multiple hydroxyl and benzoyloxy functional groups. The compound's full chemical name is ((1R,2S,5R,6S)-5-(benzoyloxy)-1,2,6-trihydroxycyclohex-3-en-1-yl)methyl benzoate . The molecular structure features a cyclohexene ring with three hydroxyl groups at positions 1, 2, and 6, while position 5 contains a benzoyloxy group. Additionally, a benzoate group is attached to the methyl substituent at position 1 . The stereochemistry of (-)-zeylenol has been established through spectroscopic analysis, particularly using 2D NMR techniques including HMBC, COSY, and NOE spectroscopy .
The molecular structure shows:
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A six-membered cyclohexene ring as the core
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Two benzoyl moieties (contributing to the aromatic properties)
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Multiple hydroxyl groups contributing to its solubility profile
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Specific stereochemistry that influences its biological activity
Physical and Chemical Properties
Zeylenol possesses distinctive physical and chemical characteristics that are instrumental in its biological activity and pharmaceutical potential. The compound's molecular weight is 384.379 g/mol, with a precise exact mass of 384.120911 .
Property | Value |
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Molecular Formula | C21H20O7 |
Molecular Weight | 384.379 g/mol |
Melting Point | 131-132°C |
Boiling Point | 545.0±50.0°C at 760 mmHg |
Density | 1.4±0.1 g/cm³ |
Flash Point | 190.5±23.6°C |
LogP | 4.05 |
Polar Surface Area (PSA) | 113.29000 |
Index of Refraction | 1.650 |
Vapor Pressure | 0.0±1.5 mmHg at 25°C |
Spectroscopic analysis reveals that (-)-zeylenol exhibits specific UV absorption maxima at 274 and 231 nm, indicating an extended benzoyl chromophore . The IR spectrum demonstrates distinctive absorption patterns, including strong absorption at 3469 cm⁻¹ (hydroxyl groups), 1693 cm⁻¹ (ester groups), and at 1600, 1585, and 711 cm⁻¹ (monosubstituted phenyl rings) . These spectroscopic properties provide valuable analytical markers for the identification and characterization of zeylenol in various samples.
Natural Sources and Isolation
Plant Sources
Zeylenol has been identified in several plant species, primarily within the Annonaceae family. The primary sources include:
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Uvaria grandiflora - The compound has been predominantly isolated from the stems of this plant species, which has become the most studied source of zeylenol .
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Uvaria purpurea - Zeylenol has been isolated from the heartwood of this Chinese tree, along with the related compound zeylenone .
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Kaempferia rotunda - This plant has also been reported to contain zeylenol, although fewer studies have examined this source compared to Uvaria species .
These plant sources are distributed across different regions, primarily in tropical and subtropical Asia, suggesting that zeylenol may represent an important bioactive component in traditional medicine practices in these regions. The compound's presence across multiple plant genera indicates its potential ecological significance, possibly serving as a defense mechanism against herbivores or pathogens.
Isolation and Extraction Methods
The isolation of zeylenol typically follows standardized phytochemical extraction procedures. Based on the documented research, the following methodology has been employed to isolate (-)-zeylenol from Uvaria grandiflora:
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Initial extraction - The dried stems of U. grandiflora are subjected to successive extraction at room temperature using a series of solvents with increasing polarity: hexane, ethyl acetate, and methanol (each solvent used three times with 5 liters per extraction) .
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Fractionation - The ethyl acetate extract is then subjected to silica gel column chromatography, using a gradient system between hexane and ethyl acetate to generate multiple fractions .
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Purification - The relevant fraction (fraction six in the documented procedure) undergoes rechromatography using the same procedure to yield several subfractions. The precipitate in subfraction three is then recrystallized from ethanol to obtain pure (-)-zeylenol as a white solid .
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Confirmation - The identity and purity of the isolated compound are confirmed through various spectroscopic techniques including mass spectrometry (MS), infrared spectroscopy (IR), ultraviolet spectroscopy (UV), and nuclear magnetic resonance (¹H and ¹³C NMR), along with two-dimensional NMR experiments (HMBC, COSY, and NOE) .
The isolation process typically yields relatively small quantities of the pure compound, reflecting its status as a specialized secondary metabolite within the source plants. From the documented extraction procedure, approximately 300 mg of pure (-)-zeylenol was obtained from the ethyl acetate extract (56.63 g) of U. grandiflora stems .
Biological Activities
Anti-inflammatory Properties
Zeylenol has demonstrated significant anti-inflammatory activity in experimental models. Studies using animal models have shown that (-)-zeylenol possesses anti-inflammatory effects comparable to established anti-inflammatory drugs such as phenylbutazone .
In ear edema models, (-)-zeylenol administered at a dose of 1 mg/ear exhibited substantial inhibition of edema formation. The time-dependent anti-inflammatory effects were particularly notable:
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90% inhibition after 15 minutes
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69% inhibition after 30 minutes
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52% inhibition after 60 minutes
These results suggest that zeylenol's anti-inflammatory action is rapid and sustained, though with gradually diminishing potency over time. The mechanism of action appears to involve inhibition of the synthesis or release of various inflammatory mediators . This broad-spectrum activity against inflammatory processes indicates potential applications in treating various inflammatory conditions.
The comparable efficacy to phenylbutazone, a known non-steroidal anti-inflammatory drug, suggests that zeylenol could potentially serve as a natural alternative or complementary agent in the management of inflammatory disorders .
Anticancer Activities
Zeylenol has demonstrated promising anticancer activities against multiple cancer cell lines, with particularly notable effects against breast cancer cells. Research has shown that:
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Breast cancer activity - Zeylenol exhibits cytotoxicity against human breast cancer MDA-MB231 cells with an IC50 value of 54±10 μM, indicating moderate but significant anticancer activity .
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Hepatocellular carcinoma - The compound shows less potent effects against hepatocellular carcinoma HepG2 cells, with an IC50 value greater than 80 μM .
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Mechanism of action - The anticancer activity of zeylenol involves induction of apoptosis (programmed cell death) in cancer cells, particularly through the activation of caspase-3, a key enzyme in the apoptotic pathway .
Experimental data reveals that zeylenol significantly increases caspase-3 activity in treated cancer cells compared to control samples . This apoptosis-inducing property is particularly valuable in cancer therapeutics, as it suggests that zeylenol may trigger selective cell death in cancer cells through established cellular pathways.
Other Biological Effects
Beyond its anti-inflammatory and anticancer properties, zeylenol has demonstrated additional biological activities that expand its potential applications:
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Antifeedant activity - Studies have shown that zeylenol possesses properties that can inhibit feeding behavior in certain organisms, suggesting potential applications in agricultural pest management .
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Plant growth inhibition - Zeylenol has demonstrated inhibitory effects on the root growth of multiple plant species:
These findings suggest that zeylenol may possess allelopathic properties (the chemical inhibition of one plant species by another), which could have implications for understanding plant ecology and potentially for developing natural herbicides or plant growth regulators.
The diverse biological activities of zeylenol reflect its complex molecular structure and multiple mechanisms of action, suggesting that this compound and its derivatives merit further investigation for potential applications across medical, agricultural, and ecological fields.
Synthesis and Chemical Modifications
Derivatives and Related Compounds
Several compounds structurally related to zeylenol have been identified or synthesized, forming a family of polyoxygenated cyclohexene derivatives with potentially diverse biological activities:
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(+)-6-O-benzoylzeylenol - A derivative that can be synthesized in three steps from the same D-mannose-derived intermediate used for (-)-zeylenol synthesis .
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(+)-uvarigranol E - A related compound that can be synthesized in four steps from the same intermediate .
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(+)-uvarigranol F - Another related compound accessible in three steps from the key intermediate .
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Zeylenone - A related compound co-occurring with zeylenol in the heartwood of Uvaria purpurea, also showing inhibitory activity toward root growth of Lactuca sativa .
These structurally related compounds represent an important opportunity for structure-activity relationship studies to understand which structural features are essential for specific biological activities. Such studies could guide the development of optimized derivatives with enhanced potency or selectivity for particular therapeutic applications.
The ability to synthesize these compounds through a common synthetic pathway is particularly valuable for systematic comparison of their properties and activities under standardized conditions, overcoming the limitations of natural source variability.
Research Applications and Future Perspectives
The multifaceted biological activities of zeylenol position it as a compound of significant research interest with diverse potential applications:
In pharmaceutical research, zeylenol's anti-inflammatory and anticancer properties warrant further investigation. The compound's ability to inhibit inflammatory mediators could lead to development of novel anti-inflammatory agents with potentially fewer side effects than current options . Similarly, its capacity to induce apoptosis in cancer cells, particularly through caspase-3 activation, suggests potential applications in cancer treatment strategies .
For agricultural applications, zeylenol's antifeedant properties and plant growth inhibition effects could inform the development of natural pesticides or herbicides . These applications align with increasing demand for environmentally friendly agricultural solutions derived from natural products.
Future research directions might include:
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Structure optimization - Medicinal chemistry approaches to modify zeylenol's structure to enhance its potency, selectivity, or pharmacokinetic properties.
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Mechanism elucidation - More detailed investigation of the molecular mechanisms underlying zeylenol's biological activities, particularly identifying specific molecular targets.
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Combination studies - Exploration of potential synergistic effects when zeylenol is combined with established drugs or other natural products.
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Formulation development - Research into appropriate delivery systems to overcome potential limitations in solubility or bioavailability.
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Expanded biological screening - Testing zeylenol against a broader range of disease models, including different cancer types, inflammatory diseases, and microbial infections.
The relatively recent identification and characterization of zeylenol (with significant research published within the past decade) suggests that our understanding of this compound is still evolving. As analytical techniques continue to advance and more researchers turn their attention to natural products with therapeutic potential, zeylenol stands as a promising candidate for continued scientific exploration and potential development into practical applications.
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